
2-(Trifluoromethyl)acrylic acid
Overview
Description
2-(Trifluoromethyl)acrylic acid is an organic compound with the molecular formula C4H3F3O2. It is characterized by the presence of a trifluoromethyl group attached to the acrylic acid backbone. This compound is known for its strong acidic properties and is used in various chemical applications due to its unique reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Trifluoromethyl)acrylic acid can be synthesized through several methods. One common approach involves the reaction of 2-bromo-3,3,3-trifluoropropene with carbon monoxide in the presence of a palladium catalyst. This reaction proceeds under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods: In industrial settings, this compound is often produced through large-scale chemical processes that involve the use of specialized equipment and stringent reaction conditions to ensure high purity and yield. The exact methods may vary depending on the manufacturer, but they typically involve similar catalytic processes as those used in laboratory synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemical Synthesis
Functional Monomer in Molecular Imprinting:
2-(Trifluoromethyl)acrylic acid serves as a functional monomer for molecular imprinting techniques. This process allows the creation of polymers with specific recognition capabilities for target molecules such as nicotine and other alkaloids. The incorporation of TFMAA enhances the selectivity and binding affinity of the resulting polymers .
Synthesis of Fluorinated Polymers:
TFMAA is utilized in the synthesis of poly(fluoroacrylate)s through radical copolymerization. These polymers exhibit tunable surface properties, making them suitable for functional coatings that require specific adhesion and wettability characteristics .
Materials Science
EUV Resist Materials:
Recent studies have investigated the potential of this compound as a component in extreme ultraviolet lithography (EUVL) resist materials. The fluorination improves the adsorption properties and facilitates electron-induced dissociation, which is crucial for effective patterning in semiconductor manufacturing .
Molecularly Imprinted Polymers:
TFMAA has been employed in the development of molecularly imprinted polymers (MIPs) that demonstrate diastereoselectivity for specific targets, enhancing their application in selective extraction processes .
Analytical Chemistry
Solid-Phase Extraction:
The compound has shown efficacy in solid-phase extraction techniques, particularly for isolating compounds like domoic acid. Its strong acidic nature aids in the efficient recovery and purification of analytes from complex matrices .
Table 1: Summary of Applications
Case Study: Molecular Imprinting
In a study focusing on molecular imprinting, TFMAA was used to create polymers that specifically recognized nicotine. The resulting MIPs exhibited enhanced binding capacities and selectivity compared to conventional methods, demonstrating the effectiveness of TFMAA as a functional monomer .
Case Study: EUV Lithography
Research on low-energy electron interactions with TFMAA revealed its potential as a resist material in EUVL processes. The study highlighted how fluorination affects fragmentation patterns upon electron exposure, suggesting that TFMAA could improve the performance of resist materials used in advanced lithography techniques .
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)acrylic acid involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. This group also increases the compound’s lipophilicity, which can affect its interaction with biological membranes and proteins .
Comparison with Similar Compounds
Methacrylic acid: Similar in structure but lacks the trifluoromethyl group.
Acrylic acid: The parent compound without any substituents.
2,2,2-Trifluoroethyl acrylate: Contains a trifluoromethyl group but differs in the ester functionality
Uniqueness: 2-(Trifluoromethyl)acrylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity, stability, and lipophilicity, making it valuable in various applications where these properties are desired .
Biological Activity
2-(Trifluoromethyl)acrylic acid (TFMAA) is a compound of significant interest due to its unique trifluoromethyl group, which imparts distinctive chemical and biological properties. This article explores the biological activity of TFMAA, including its synthesis, applications, and relevant case studies.
- Molecular Formula : CHFO
- Molecular Weight : 140.06 g/mol
- Physical State : Solid at room temperature
- CAS Number : 381-98-6
TFMAA is characterized by its double bond and carboxylic acid functional group, which contribute to its reactivity and potential applications in various fields, including pharmaceuticals and materials science.
The biological activity of TFMAA is primarily attributed to its ability to participate in various chemical reactions, including Michael additions and polymerizations. The trifluoromethyl group enhances lipophilicity and bioactivity, making it a valuable building block in the synthesis of biologically active compounds.
- Antimicrobial Activity : Research indicates that TFMAA derivatives exhibit antimicrobial properties. For instance, the synthesis of trifluoromethylated compounds has been linked to enhanced antibacterial activity against specific pathogens due to their ability to disrupt bacterial membranes.
- Enzyme Inhibition : TFMAA has shown potential as an enzyme inhibitor in biochemical pathways. Its structural similarity to natural substrates allows it to interact with enzymes, potentially leading to competitive inhibition.
- Polymerization Applications : TFMAA is utilized in the synthesis of polymers with tailored properties for biomedical applications. For example, poly(fluoroacrylate)s derived from TFMAA can be engineered for drug delivery systems due to their biocompatibility and controlled release characteristics.
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial effects of TFMAA derivatives against Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial growth at varying concentrations of the synthesized compounds, indicating that the trifluoromethyl group enhances the efficacy of these derivatives as antimicrobial agents .
Case Study 2: Enzyme Inhibition
In another study, TFMAA was evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme involved in neurotransmission. The findings revealed that certain TFMAA derivatives exhibited competitive inhibition, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Synthesis Methods
The synthesis of TFMAA can be achieved through several methods:
- Mizoroki-Heck Reaction : Utilizes aryl iodides and acrylates to form TFMAA derivatives efficiently.
- Michael Addition Reactions : Allows for the incorporation of TFMAA into larger molecular frameworks, enhancing biological activity.
Applications
TFMAA is being explored for various applications:
- Pharmaceuticals : As a precursor for developing new drugs with enhanced biological activity.
- Material Science : In the production of coatings and adhesives with improved properties due to the presence of fluorine atoms.
Summary Table of Biological Activities
Properties
IUPAC Name |
2-(trifluoromethyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3O2/c1-2(3(8)9)4(5,6)7/h1H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSRKCIBHNJFHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343138 | |
Record name | 2-(Trifluoromethyl)acrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
381-98-6 | |
Record name | 2-(Trifluoromethyl)acrylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=381-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Trifluoromethyl)acrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Trifluoromethyl)acrylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-(Trifluoromethyl)acrylic acid?
A1: The molecular formula of this compound is C4H3F3O2, and its molecular weight is 156.06 g/mol.
Q2: Are there any available spectroscopic data for TFMAA?
A2: Yes, research articles commonly utilize techniques like 1H and 19F NMR, FTIR, and UV spectroscopy to characterize TFMAA and its derivatives. [, ] For example, 19F NMR spectroscopy is crucial for determining the microstructure of TFMAA copolymers. []
Q3: Is TFMAA compatible with aqueous systems?
A3: While TFMAA can be polymerized in aqueous solutions, its reactivity with water poses a challenge. Water can add regioselectively onto TFMAA, producing 3-hydroxy-2-(trifluoromethyl)propanoic acid. [, ]
Q4: How is this compound used in molecular imprinting?
A4: TFMAA serves as a functional monomer in synthesizing molecularly imprinted polymers (MIPs). Its strong binding affinity, attributed to the electron-withdrawing trifluoromethyl group, allows for the creation of selective binding sites within the polymer matrix. [, , , ]
Q5: What are the advantages of using TFMAA over other functional monomers like methacrylic acid (MAA) in MIP synthesis?
A5: TFMAA often leads to MIPs with higher affinity and selectivity compared to those prepared with MAA. [, ] This improved performance is linked to the enhanced binding strength facilitated by TFMAA.
Q6: What types of target molecules have been successfully imprinted using TFMAA-based MIPs?
A6: Research demonstrates successful imprinting of diverse targets with TFMAA, including nicotine, [, ] cinchona alkaloids, [] phenylurea herbicides, [] sulfonylurea herbicides, [] 5-fluorouracil, [] atrazine, [] histamine, [] and estrogens. [, ]
Q7: How is computational chemistry employed in research involving TFMAA?
A7: Density Functional Theory (DFT) calculations are used to understand interactions between TFMAA and target molecules in MIP design. [] These calculations provide insights into binding energies, 3D structures, and molecular orbitals, aiding in the selection of optimal imprinting conditions. [, ]
Q8: Does this compound exhibit any catalytic properties?
A8: While not a catalyst itself, TFMAA plays a crucial role in developing self-switchable catalytic nanoreactors. [] When incorporated into a polymer composite with platinum nanoparticles, TFMAA's temperature-dependent interactions with other polymers allow for controlled access to the catalytic sites, enabling "self-healing" and switchable catalytic behavior. []
Q9: Are there any other notable applications of TFMAA in materials science?
A9: TFMAA is explored as a component in developing 157nm photoresist materials for extreme ultraviolet lithography (EUVL). [, ] Its fluorine content enhances EUV absorption and may promote electron-induced dissociation, crucial for high-resolution patterning. []
Q10: What is known about the environmental impact and degradation of TFMAA?
A10: While specific ecotoxicological data might be limited, responsible research practices necessitate considering the potential environmental impact of TFMAA and its derivatives. Research on degradation pathways and potential mitigation strategies is crucial. []
Q11: Are there any known alternatives or substitutes for TFMAA in its various applications?
A11: The choice of alternatives depends on the specific application. For instance, in molecular imprinting, other acidic functional monomers like MAA or itaconic acid might be considered, although they may offer different performance characteristics. [, ]
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